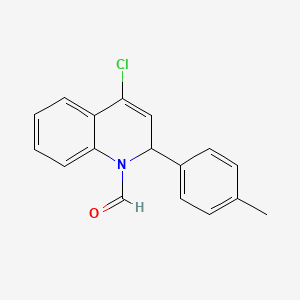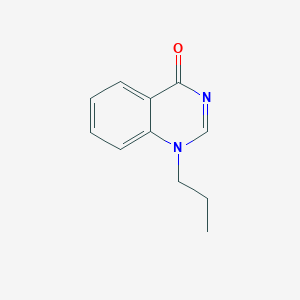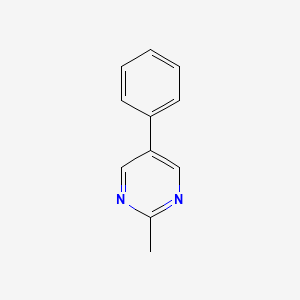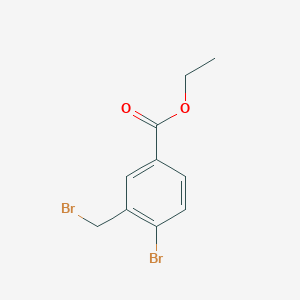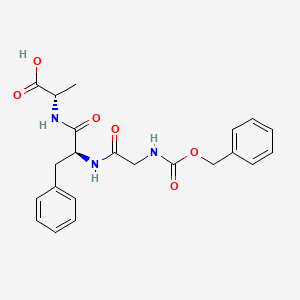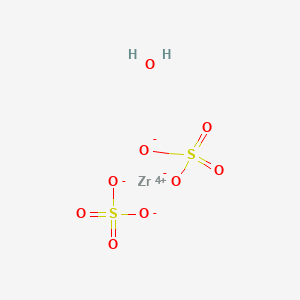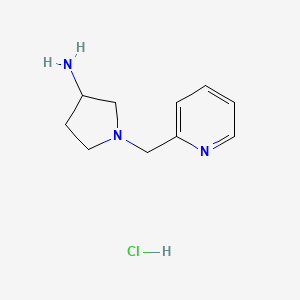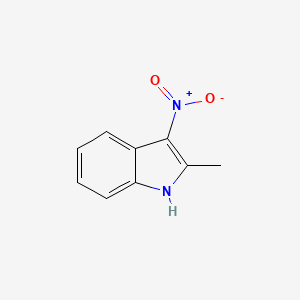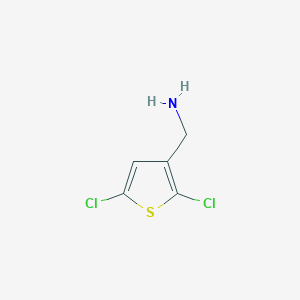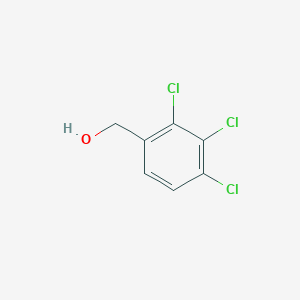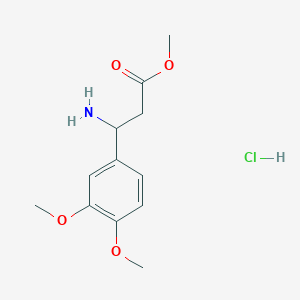
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
概要
説明
“Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound . It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a solid at room temperature . The InChI code for a similar compound, “methyl 3-amino-3- (3-methoxyphenyl)propanoate hydrochloride”, is provided .科学的研究の応用
Neurochemistry and Neurotoxicity Research
Studies involving analogs of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, such as 3,4-Methylenedioxymethamphetamine (MDMA), offer insights into neurochemical effects and potential neurotoxicity. These compounds are utilized in understanding the mechanisms of neurotransmitter release, receptor interactions, and the long-term impact on neuronal function. This research provides a foundation for developing therapeutic strategies against neurodegenerative diseases and psychiatric disorders (McKenna & Peroutka, 1990).
Enzymology and Metabolic Pathways
The enzymatic breakdown and metabolic pathways of structurally similar compounds, like aspartame's aspartyl moiety, have been extensively studied. These investigations reveal how such substances are processed within the body, converting to CO2 or being incorporated into various biological molecules. Understanding these pathways is crucial for assessing the safety and physiological effects of new chemical entities (Ranney & Oppermann, 1979).
Pharmacological Mechanisms
Research into compounds with similar structures has also shed light on pharmacological mechanisms, such as tramadol's action on opioid receptors and its influence on monoamine reuptake. These studies can inform the development of novel analgesics and psychotherapeutic agents, highlighting potential applications for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride in designing drugs with targeted effects (Mimami, 2005).
Environmental Impact and Toxicology
The environmental fate and toxicological profile of chemical analogs, such as chlorophenols and organochlorine compounds, have been assessed to understand their impact on aquatic ecosystems and human health. This body of research is vital for evaluating the safety of new chemicals before their industrial application and environmental release (Krijgsheld & Gen, 1986).
Safety and Hazards
作用機序
Biochemical Pathways
Compounds with similar structures have been shown to influence monoamine oxidase
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, it is recommended to be stored at room temperature .
特性
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYRSLAXYCOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3261734.png)
